This particular derivative has been investigated as a potential WEE1 kinase inhibitor. [ [] ] WEE1 is a key regulator of cell cycle progression, and its inhibition has emerged as a promising strategy for cancer therapy, particularly in combination with other anticancer agents.
The provided papers primarily focus on the potential of 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one as a WEE1 kinase inhibitor. [ [] ] While the precise mechanism of action is not elaborated upon, it is likely to involve binding to the ATP-binding site of WEE1, thereby preventing the enzyme from phosphorylating its substrates and inhibiting its activity. This inhibition of WEE1 can then lead to downstream effects on cell cycle regulation, potentially inducing cell cycle arrest or apoptosis in cancer cells.
Based on the available information, the primary scientific research application of 2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one is as a potential WEE1 kinase inhibitor. [ [] ] The study investigated the use of this compound in combination with an AKT inhibitor, AZD5363, for the treatment of melanoma. The research suggests that the simultaneous targeting of AKT and WEE1 with these inhibitors could be a promising therapeutic strategy for melanoma.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6